molecular formula C10H12ClNO B086731 2-Chloro-N-phenethylacetamide CAS No. 13156-95-1

2-Chloro-N-phenethylacetamide

Cat. No.: B086731
CAS No.: 13156-95-1
M. Wt: 197.66 g/mol
InChI Key: LNWWGHNQLOXRTF-UHFFFAOYSA-N
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Description

2-Chloro-N-phenethylacetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a phenethyl group, and the hydrogen atom of the acetyl group is replaced by a chlorine atom. This compound is known for its various applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-phenethylacetamide can be synthesized through the reaction of phenethylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an organic solvent like toluene at a low temperature (0-10°C) to control the exothermic nature of the reaction .

Reaction Scheme: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to maintain the required temperature. The use of automated systems ensures precise control over the addition of reagents and the reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenethylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form phenethylamine and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous medium.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of phenethylamine and chloroacetic acid.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-phenethylacetamide has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-N-phenethylacetamide can be compared with other similar compounds such as:

    2-Chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenethyl group.

    N-Phenethylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Chloroacetamide: Lacks the phenethyl group, making it less effective in biological applications.

Uniqueness: this compound is unique due to the presence of both the phenethyl and chloro groups, which confer specific chemical reactivity and biological activity that are not observed in its analogs.

Properties

IUPAC Name

2-chloro-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWWGHNQLOXRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157110
Record name Acetamide, 2-chloro-N-phenethyl-
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13156-95-1
Record name 2-Chloro-N-(2-phenylethyl)acetamide
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Record name Acetamide, 2-chloro-N-phenethyl-
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Record name 13156-95-1
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Record name Acetamide, 2-chloro-N-phenethyl-
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Record name 2-Chloro-N-phenethyl-acetamide
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Synthesis routes and methods I

Procedure details

KR2002076486 describes a process for preparation of praziquantel by reacting phenylethylamine with chloroacetyl chloride to obtain 2-chloro-N-phenethylacetamide. The compound 2-chloro-N-phenethylacetamide is then reacted with pthalimide to give 2-pthalimido-N-phenethylacetamide, which is then treated with hydrazine monohydrate to give 2-amino-N-phenylethylacetamide. On further treatment with bromoacetal, 2-amino-N-phenylethylacetamide gives 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. This compound on further cyclization and acylation using cyclohexanoylchloride forms praziquantel.
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Synthesis routes and methods II

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
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Synthesis routes and methods III

Procedure details

β-phenylethylamine (0.68 kg) was taken in dry toluene (4.42 L) and sodium bicarbonate (0.612 kg) was added at 30° C. and cooled to 0-5° C. Chloroacetyl chloride was slowly added under nitrogen blanket at 0-10° C., stirred and maintained for 2 hr. After completion of the reaction, water was added slowly and reaction mass was allowed to attain 33±2° C. and the layers were separated. To the aqueous layer toluene was added, stirred and two layers were separated. To the organic layer dil HCl solution (0.653 L DM water+0.272 L con HCl) was added, stirred and two layers were separated. To the organic layer again sodium bicarbonate solution (0.653 L DM water+0.068 kg sodium bicarbonate) was added, stirred and two layers were separated. Water was added to the organic layer, stirred and two layers were separated. From the organic layer toluene was distilled out, methanol was added, heated to 58° C., stirred. To the reaction mass water was added, temperature was maintained at 58° C., stirred for 1-1.5 hr, cool to 30±2° C. for 3 hrs under stirring. Stirring was continued for 3 hrs at 0-5° C. The reaction mass was filtered, washed with water and dried.
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Synthesis routes and methods IV

Procedure details

Chloroacetylchloride (13.55 g, 120 mmol) was dropped into a solution of 2-phenylethylamine (12.12 g, 100 mmol), sodium bicarbonate (10.6 g, 126 mmol) in dichloromethane (100 ml) under ice cooling and the mixture was stirred for 2 hours. After addition of ice-water, the organic layer was separated and washed with 1N hydrochloric acid and brine. The solvents were removed under reduced pressure and the residue was recrystallized from mixture of water (20 ml) and methanol (30 ml) to afford 2-chloro-N-phenethyl-acetamide (18.33 g, 93%).
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Synthesis routes and methods V

Procedure details

5 ml of triethylamine were added to a solution of 3.64 g of phenethylamine dissolved in 35 ml of methylene chloride, and the mixture was stirred, whilst ice-cooling. 2.63 ml of chloroacetyl chloride were then added dropwise to the mixture over a period of 5 minutes, after which it was stirred for 30 minutes whilst ice-cooling. The reaction mixture was then concentrated by evaporation under reduced pressure, after which ethyl acetate was added to the residue. The ethyl acetate solution was washed, in turn, with water, with a 5% w/v aqueous solution of sodium bicarbonate, with 10% w/v aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride. It was then dried, and the solvent was distilled off. The residue was recrystallized from a mixture of ethyl acetate and hexane, to give 4.96 g of the title compound as pale yellow-brown needles melting at 62°-65° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-N-phenethylacetamide in Praziquantel synthesis?

A1: this compound serves as a crucial intermediate in a novel synthesis route for Praziquantel []. This method, utilizing phthalimide, offers an alternative to conventional approaches. The compound undergoes a series of reactions including reaction with phthalimide, hydrazine monohydrate, and bromoacetal to ultimately yield Praziquantel [].

Q2: How does the yield of the improved synthesis method for this compound compare to previously reported methods?

A2: The research highlights a modified synthesis method for this compound that significantly enhances its yield. By adjusting the order of reactant introduction, the new method achieves a stable yield of 94% []. This represents a substantial 13% increase compared to yields reported in earlier literature []. This improvement is particularly important for industrial-scale production of Praziquantel, where even small increases in yield can translate to significant cost savings.

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